Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

This research-grade building block features a unique 4-methoxypyrimidine core linked at C6 to a tetrahydrothieno[3,2-c]pyridine scaffold. Unlike common 4-anilino/4-amino analogs, the 4-methoxy group modulates H-bond acceptor capacity (HBA 4), TPSA (53.82 Ų), and cLogP (2.94), enabling exploration of kinase SAR space not covered by amino-pyrimidine libraries. The dual positional variation (methoxy at C4, thienopyridine at C6) provides a regioisomeric probe for target engagement and metabolic stability studies. Ideal for fragment-based elaboration, N-alkylation/acylation, and focused library synthesis.

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
CAS No. 2640889-22-9
Cat. No. B6470682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
CAS2640889-22-9
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCC3=C(C2)C=CS3
InChIInChI=1S/C12H13N3OS/c1-16-12-6-11(13-8-14-12)15-4-2-10-9(7-15)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3
InChIKeyJUJCXJKWJUGIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (CAS 2640889-22-9): Structural Identity, Scaffold Context, and Procurement-Relevant Classification


4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (CAS 2640889-22-9; molecular formula C₁₂H₁₃N₃OS; molecular weight 247.32 g·mol⁻¹) is a heterocyclic small molecule comprising a 4-methoxypyrimidine core linked at the 6-position to a partially saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system [1]. The 4-methoxy substituent on the pyrimidine ring distinguishes this compound from the more widely studied 4-anilino and 4-amino pyrimidine derivatives that dominate the EGFR tyrosine kinase inhibitor literature, while the tetrahydrothieno[3,2-c]pyridine moiety is a recognized pharmacophoric element in kinase-targeted medicinal chemistry [2]. This compound is primarily supplied as a research-grade building block or screening compound with limited publicly available bioactivity characterization; its procurement value is therefore anchored in its unique regioisomeric connectivity pattern rather than in a pre-validated biological profile.

Why Regioisomeric and Substitution-Pattern Differences Preclude Direct Substitution of 4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine with In-Class Analogs


Within the thieno[3,2-c]pyridine-pyrimidine chemical space, small variations in substitution regiochemistry and the identity of the exocyclic group at the pyrimidine 4-position produce large, non-linear effects on both target binding and physicochemical properties [1]. The methoxy group at the 4-position of the pyrimidine ring in the target compound (CAS 2640889-22-9) is a moderate electron-donating substituent that alters the electron density distribution of the heterocyclic core relative to the corresponding 4-amino, 4-chloro, or 4-hydrogen analogs—affecting hydrogen-bond acceptor capacity (HBA count of 4), topological polar surface area (TPSA of 53.82 Ų), and cLogP (2.94) in ways that cannot be recapitulated by the 2-substituted or 5-substituted regioisomers [2]. Furthermore, the 6-substitution pattern on the pyrimidine (as opposed to 2- or 5-substitution in closely related analogs) positions the tetrahydrothieno[3,2-c]pyridine moiety in a distinct spatial orientation relative to the methoxy group, yielding a unique 3D pharmacophoric vector geometry that is not interchangeable with its constitutional isomers. These cumulative differences mean that generic substitution—even with the same atoms arranged differently—is not scientifically justifiable without explicit comparative data.

Quantitative Differentiation Evidence for 4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (CAS 2640889-22-9) Versus Closest Analogs


Regioisomeric Connectivity: 4-Methoxy-6-Substituted Pyrimidine vs. 5-Methoxy-2-Substituted Pyrimidine Constitutional Isomer

The target compound (CAS 2640889-22-9) is a constitutional isomer of 5-methoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine, differing in both the position of the methoxy substituent (4- vs. 5-position) and the point of attachment of the tetrahydrothienopyridine ring (6- vs. 2-position) on the pyrimidine core . This dual positional variation results in fundamentally different molecular electrostatic potentials and hydrogen-bonding topologies. In the aminopyrimidine series reported by Li et al. (2021), shifting the substitution pattern on the pyrimidine ring produced IC₅₀ differences exceeding 40-fold against EGFRL858R/T790M kinase (e.g., compound A12: IC₅₀ = 4.0 nM at 4-substituted aminopyrimidine position vs. structurally related analogs with different connectivity showing IC₅₀ values ranging from 170 nM to >1,000 nM) [1]. While compound A12 bears an amino group rather than a methoxy group at the 4-position, the scaffold-level principle—that pyrimidine regioisomerism governs kinase binding affinity—directly implies that the 4-methoxy-6-substituted isomer cannot be considered functionally equivalent to the 5-methoxy-2-substituted isomer without explicit comparative testing.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Physicochemical Property Differentiation: Lipinski Rule-of-Five and Drug-Likeness Profile vs. 4-Amino and 4-Chloro Analogs

Computational property analysis from the ZINC database reveals that the target compound (CAS 2640889-22-9) has a predicted cLogP of 2.94, topological polar surface area (TPSA) of 53.82 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds, placing it within all Lipinski Rule-of-Five criteria for oral drug-likeness [1]. In contrast, the analogous 4-amino-substituted tetrahydrothieno[3,2-c]pyridine-pyrimidines (such as those reported by Li et al., 2021) carry an additional hydrogen bond donor from the primary amine at C4, increasing HBD count to 2 and altering TPSA, which shifts their solubility and permeability profile relative to the 4-methoxy variant [2]. The 4-chloro analogs (e.g., 4-chloro-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine) lack the electron-donating methoxy group and are susceptible to nucleophilic displacement, making them reactive intermediates rather than stable screening compounds. The 4-methoxy group thus occupies a distinct property space: it provides moderate lipophilicity without introducing an additional H-bond donor or a reactive electrophilic center.

Drug Design ADME Prediction Physicochemical Profiling

Scaffold Validation: Tetrahydrothieno[3,2-c]pyridine Moiety as a Validated Kinase Hinge-Binding Pharmacophore

The tetrahydrothieno[3,2-c]pyridine ring system appended to the pyrimidine core has been experimentally validated as an effective hinge-binding element in kinase inhibitor design. Li et al. (2021) demonstrated that aminopyrimidine derivatives bearing this exact moiety achieve potent EGFR kinase inhibition, with the lead compound A12 exhibiting an IC₅₀ of 4.0 nM against EGFRL858R/T790M (double mutant) and 42-fold selectivity over wild-type EGFR (IC₅₀ = 170.0 nM), as well as anti-proliferative activity against H1975 non-small cell lung cancer cells (IC₅₀ = 0.086 μM) [1]. Molecular docking studies confirmed that the tetrahydrothieno[3,2-c]pyridine group occupies the solvent-exposed region of the ATP-binding pocket while maintaining key hydrophobic contacts with the gatekeeper residue region. The target compound (CAS 2640889-22-9) retains this validated pharmacophoric substructure but replaces the 4-amino group with a 4-methoxy group, potentially altering the hinge-binding hydrogen-bond pattern. This scaffold validation provides a rational basis for expecting the target compound to engage kinase targets, albeit with a binding mode distinct from the 4-amino series.

Kinase Inhibition EGFR Structure-Based Drug Design

Recommended Research and Procurement Application Scenarios for 4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine (CAS 2640889-22-9)


Kinase-Focused Screening Library Expansion with a Structurally Distinct 4-Alkoxypyrimidine Chemotype

The target compound fills a specific gap in kinase-targeted screening collections by providing a 4-methoxypyrimidine-tetrahydrothieno[3,2-c]pyridine scaffold that is structurally orthogonal to the widely explored 4-anilinoquinazoline and 4-aminopyrimidine chemotypes. As demonstrated by Li et al. (2021), the tetrahydrothieno[3,2-c]pyridine moiety is a validated kinase pharmacophore [1]; combining it with a 4-methoxy (rather than 4-amino) pyrimidine core generates a compound with distinct hydrogen-bonding capacity (HBD count of 1 vs. 2 for amino analogs [2]) and altered lipophilicity (cLogP 2.94 [2]), enabling exploration of kinase SAR space not covered by existing libraries.

Regioisomeric Selectivity Probe for Pyrimidine-Substitution SAR Studies

The dual positional variation (methoxy at C4, thienopyridine at C6) differentiates this compound from the 5-methoxy-2-substituted isomer [1]. This regioisomeric pair can serve as matched molecular probes to interrogate how pyrimidine substitution topology affects target engagement, metabolic stability, and off-target profiles. In the structurally analogous aminopyrimidine series (Li et al., 2021), connectivity differences produced >40-fold variations in kinase inhibitory potency [2], underscoring the value of regioisomeric probe pairs in SAR campaigns.

Medicinal Chemistry Starting Point for Optimizing Methoxy-to-Amino Bioisosteric Replacement

The 4-methoxy group represents a common prodrug or bioavailability-modulating substituent that can be metabolically demethylated to the 4-hydroxy analog or serve as a benchmark for evaluating 4-amino bioisosteric replacements. Given that the corresponding 4-amino compound (A12) demonstrated potent EGFR inhibition (IC₅₀ = 4.0 nM [1]), the 4-methoxy compound provides a baseline for assessing how O→N replacement at the pyrimidine 4-position affects kinase binding, cellular permeability, and metabolic stability—critical parameters in lead optimization that cannot be answered by the 4-amino analog alone.

Building Block for Diversity-Oriented Synthesis of Fused Heterocyclic Libraries

With a molecular weight of 247.32 g·mol⁻¹, favorable Lipinski parameters (cLogP 2.94, TPSA 53.82 Ų, HBD 1, HBA 4 [1]), and the presence of a nucleophilic tertiary amine in the tetrahydrothienopyridine ring, this compound is well-suited as a building block for further derivatization—including N-alkylation, N-acylation, or N-sulfonylation—to generate focused libraries. Its position in lead-like chemical space (MW < 300, cLogP < 3) makes it an attractive fragment-sized starting point for structure-based elaboration programs.

Quote Request

Request a Quote for 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.